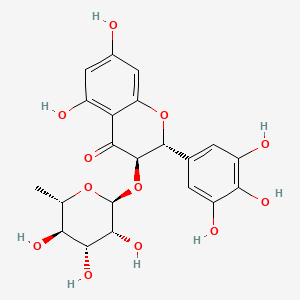
4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE/BChE-IN-11 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the nervous system by breaking down neurotransmitters such as acetylcholine. Inhibition of these enzymes can be beneficial in treating neurological disorders like Alzheimer’s disease and Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-11 typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .
Industrial Production Methods: Industrial production of AChE/BChE-IN-11 may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of co-immobilized enzymes in starch or gelatin gels has also been proposed to stabilize the compound during storage and use .
Analyse Chemischer Reaktionen
Types of Reactions: AChE/BChE-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory potency .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups that enhance its inhibitory activity against acetylcholinesterase and butyrylcholinesterase .
Wissenschaftliche Forschungsanwendungen
AChE/BChE-IN-11 has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition mechanisms and develop new inhibitors. In biology, it helps understand the role of cholinesterases in various physiological processes . In medicine, it is explored as a potential treatment for neurological disorders like Alzheimer’s disease and Parkinson’s disease . Industrially, it is used in the development of pesticides and other chemicals that require enzyme inhibition .
Wirkmechanismus
The mechanism of action of AChE/BChE-IN-11 involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to the accumulation of neurotransmitters like acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission . The compound achieves this by binding to the active site of the enzymes, preventing the hydrolysis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
AChE/BChE-IN-11 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting both acetylcholinesterase and butyrylcholinesterase . Similar compounds include rivastigmine, galantamine, and bambuterol, which also inhibit these enzymes but may differ in their selectivity and potency . The unique structural features of AChE/BChE-IN-11, such as specific functional group modifications, contribute to its enhanced inhibitory activity .
Eigenschaften
CAS-Nummer |
80443-12-5 |
|---|---|
Molekularformel |
C21H22O12 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(2R,3R)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-27,29-30H,1H3/t6-,14-,17+,18+,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
QMGYCEQXKDMHDB-JFWXUUDPSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















